1-(2-(Methylsulfonyl)cyclopropyl)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Methylsulfonyl)cyclopropyl)-4-nitrobenzene is an organic compound that features a cyclopropyl ring substituted with a methylsulfonyl group and a nitrobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a cyclopropyl precursor with methanesulfonyl chloride in the presence of a base to introduce the methylsulfonyl group . The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Methylsulfonyl)cyclopropyl)-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amine group, potentially altering the compound’s properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(2-(Methylsulfonyl)cyclopropyl)-4-aminobenzene .
Scientific Research Applications
1-(2-(Methylsulfonyl)cyclopropyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activities or receptor interactions.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism by which 1-(2-(Methylsulfonyl)cyclopropyl)-4-nitrobenzene exerts its effects depends on its specific interactions with molecular targets. The nitro group can participate in redox reactions, potentially generating reactive intermediates that interact with biological molecules. The methylsulfonyl group can influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
1-(2-(Methylsulfonyl)cyclopropyl)-4-aminobenzene: A reduced form of the compound with an amine group instead of a nitro group.
1-(2-(Methylsulfonyl)cyclopropyl)-4-chlorobenzene: A similar compound with a chlorine substituent instead of a nitro group.
Uniqueness
1-(2-(Methylsulfonyl)cyclopropyl)-4-nitrobenzene is unique due to the presence of both a cyclopropyl ring and a nitro group, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C10H11NO4S |
---|---|
Molecular Weight |
241.27 g/mol |
IUPAC Name |
1-(2-methylsulfonylcyclopropyl)-4-nitrobenzene |
InChI |
InChI=1S/C10H11NO4S/c1-16(14,15)10-6-9(10)7-2-4-8(5-3-7)11(12)13/h2-5,9-10H,6H2,1H3 |
InChI Key |
PLZYWCRLGTYBFP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CC1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.